

# Application Notes: Measuring 20S Proteasome Activity Following TCH-165 Treatment

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Compound of Interest		
Compound Name:	TCH-165	
Cat. No.:	B611247	Get Quote

#### Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for degrading unneeded or damaged proteins in a ubiquitin-independent manner. Its activity is crucial for maintaining protein homeostasis (proteostasis). **TCH-165** is a novel small molecule modulator of proteasome assembly. Unlike direct inhibitors or activators that target the catalytic sites, **TCH-165** regulates the dynamic equilibrium between the 26S and 20S proteasome complexes.[1][2] It promotes the disassembly of the 26S proteasome, thereby increasing the cellular pool of free, active 20S proteasomes.[1][3] Furthermore, **TCH-165** is reported to induce an "open-gate" conformation in the 20S particle, enhancing substrate access to the internal catalytic chamber and boosting the degradation of intrinsically disordered proteins (IDPs) such as  $\alpha$ -synuclein, tau, and c-MYC.

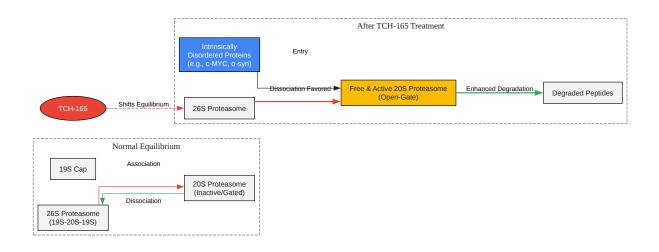
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately quantify the effects of **TCH-165** on 20S proteasome activity, both in biochemical and cell-based settings.

### **Mechanism of Action of TCH-165**

**TCH-165** shifts the cellular balance of proteasome complexes. The 26S proteasome, which degrades ubiquitinated proteins, is in a dynamic equilibrium with its constituent parts: the 20S core particle (CP) and the 19S regulatory particle (RP). **TCH-165** treatment favors the dissociation of the 19S cap from the 20S core, leading to an increased concentration of free



20S proteasomes. This, combined with the induction of an open-gate conformation, enhances the degradation of non-ubiquitinated, intrinsically disordered proteins.



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**Caption: TCH-165** modulates proteasome assembly equilibrium.

# Data Presentation: Efficacy of TCH-165 on 20S Proteasome Activity

Quantitative analysis reveals that **TCH-165** enhances all three peptidase activities of the 20S proteasome in a concentration-dependent manner. The following table summarizes the in vitro efficacy of **TCH-165** on purified human 20S proteasome.



Proteolytic Activity	Fluorogenic Substrate	EC50 (μM)	Maximum Fold Enhancement	Reference
Chymotrypsin- like (CT-L)	Suc-LLVY-AMC	4.2	~8-10 fold	
Trypsin-like (Tryp-L)	Boc-LRR-AMC	3.2	~3 fold	_
Caspase-like (Casp-L)	Z-LLE-AMC	4.7	~2 fold	

EC<sub>50</sub> (Half-maximal effective concentration) is the concentration of **TCH-165** that produces 50% of the maximum possible enhancement of enzyme activity.

## **Experimental Protocols**

Three key protocols are presented to measure the impact of **TCH-165**: a direct biochemical assay, a cell-based lysate assay, and an in-gel activity assay to visualize changes in proteasome complexes.

## **Protocol 1: In Vitro 20S Proteasome Activity Assay**

This protocol directly measures the effect of **TCH-165** on the activity of purified 20S proteasome using a fluorogenic substrate.

#### Materials:

- Purified human 20S proteasome
- TCH-165 stock solution (e.g., in DMSO)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5)
- Fluorogenic Substrates:
  - Suc-LLVY-AMC (for chymotrypsin-like activity)
  - Boc-LRR-AMC (for trypsin-like activity)



- Z-LLE-AMC (for caspase-like activity)
- 96-well black, flat-bottom plates
- Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm for AMC substrates)

#### Procedure:

- Preparation: Thaw all reagents on ice. Dilute the purified 20S proteasome in assay buffer to the desired working concentration (e.g., 1-5 nM).
- Compound Plating: Prepare serial dilutions of TCH-165 in assay buffer. Add a fixed volume (e.g., 10 μL) of each TCH-165 dilution to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
- Enzyme Addition: Add the diluted 20S proteasome solution (e.g., 80 μL) to each well containing **TCH-165** or vehicle.
- Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow **TCH-165** to interact with the proteasome.
- Reaction Initiation: Prepare the fluorogenic substrate stock solution in DMSO and dilute it to a working concentration (e.g., 100 μM) in assay buffer. Add the substrate solution (e.g., 10 μL) to all wells to initiate the reaction.
- Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
  Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic mode).
- Data Analysis:
  - Subtract the background fluorescence from the no-enzyme control wells.
  - Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
  - Plot the reaction rates against the **TCH-165** concentration and fit the data to a dose-response curve to determine the EC<sub>50</sub>.



## **Protocol 2: Cell-Based 20S Proteasome Activity Assay**

This protocol measures proteasome activity in lysates from cells treated with **TCH-165**, reflecting the compound's effect in a biological environment.

#### Materials:

- Cell line (e.g., HEK293T, RPMI-8226)
- Cell culture medium and supplements
- TCH-165
- Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100. Add protease inhibitors (proteasome inhibitors must be excluded).
- BCA or Bradford protein assay reagents
- Fluorogenic substrate (e.g., Suc-LLVY-AMC)
- 96-well black, flat-bottom plates
- Fluorometric plate reader

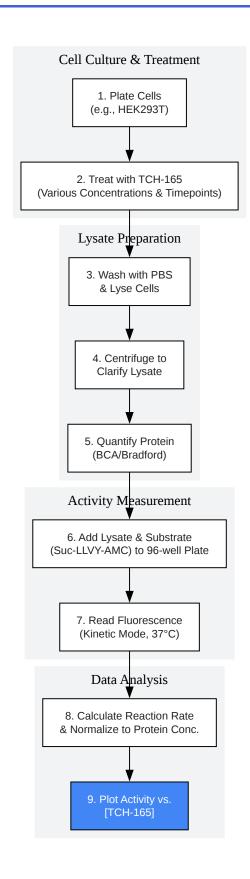
#### Procedure:

- Cell Culture and Treatment:
  - Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
  - Treat the cells with various concentrations of TCH-165 (e.g., 3, 10, 30 μM) and a vehicle control (DMSO) for a specified duration (e.g., 12-24 hours).
- Cell Lysis:
  - Wash the cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes with occasional agitation.



- Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g
  for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant (cytosolic extract).
- Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
- Activity Assay:
  - $\circ$  Dilute the cell lysates with assay buffer to a uniform protein concentration (e.g., 10-20  $\mu$ g of total protein per well).
  - Add the diluted lysate to the wells of a 96-well black plate.
  - $\circ$  Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50-100  $\mu$ M).
- Measurement and Analysis:
  - Measure fluorescence kinetically at 37°C as described in Protocol 1.
  - Calculate the reaction rate and normalize it to the amount of protein in each well (e.g., RFU/min/µg protein).
  - Compare the normalized activity of TCH-165-treated samples to the vehicle control to determine the fold increase in activity.





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**Caption:** Workflow for cell-based proteasome activity measurement.



## **Protocol 3: Native PAGE In-Gel Activity Assay**

This protocol provides qualitative and semi-quantitative evidence of the shift from 26S to 20S proteasome complexes and their respective activities.

#### Materials:

- Lysates from TCH-165-treated and control cells (prepared as in Protocol 2, but in a non-denaturing buffer without Triton X-100 if possible, and with 1 mM ATP to stabilize 26S complexes in controls).
- Native PAGE gel system (e.g., 4-12% Bis-Tris gel)
- Native gel running buffer
- In-gel activity buffer: 50 mM Tris-HCl (pH 7.5), 1 mM ATP, 5 mM MgCl<sub>2</sub>
- Fluorogenic substrate (Suc-LLVY-AMC)
- UV transilluminator or gel imaging system

#### Procedure:

- Sample Preparation: Mix cell lysates (equal protein amounts) with a native gel loading dye. Do not heat or add reducing agents.
- Electrophoresis: Run the samples on a native polyacrylamide gel at 4°C to resolve the different proteasome complexes (doubly-capped 26S, singly-capped 26S, and free 20S).
- In-Gel Activity Detection:
  - After electrophoresis, carefully remove the gel and incubate it in the in-gel activity buffer containing the fluorogenic substrate (e.g., 100 μM Suc-LLVY-AMC).
  - Incubate at 37°C for 15-30 minutes, protected from light.
- · Visualization:



- Visualize the fluorescent bands under a UV transilluminator. Active proteasome complexes will appear as bright bands where the substrate has been cleaved.
- Image the gel for documentation.
- Analysis: Compare the band intensities between lanes. A successful TCH-165 treatment should show a decrease in the intensity of the bands corresponding to 26S proteasomes and a significant increase in the intensity of the band corresponding to the free 20S proteasome. This visually confirms the mechanism of action. For confirmation, a parallel gel can be run and subjected to Western blotting using antibodies against 20S (e.g., anti-β5) and 19S (e.g., anti-Rpt1) subunits.

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